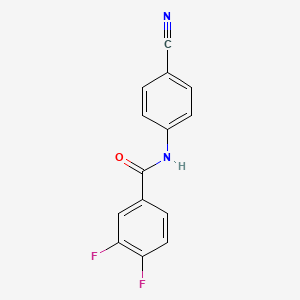

N-(4-Cyanophenyl)-3,4-difluorobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Organic Chemistry

Benzamides are a class of organic compounds derived from benzoic acid and an amine. wikipedia.org The core structure consists of a benzene (B151609) ring attached to an amide functional group (-C(=O)N-). This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to its stability, synthetic accessibility, and ability to participate in hydrogen bonding. researchgate.net

The amide bond is a fundamental linkage in biological systems, most notably in peptides and proteins, making benzamide derivatives well-suited for interacting with biological targets. researchgate.net This has led to their extensive investigation and use in a wide array of pharmaceuticals. wikipedia.orgresearchgate.net The versatility of the benzamide scaffold allows for the introduction of various substituents on both the benzoyl and the N-phenyl rings, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has resulted in the development of numerous drugs with diverse therapeutic actions. researchgate.net

Table 1: Examples of Benzamide Derivatives and Their Applications

| Compound Class | Therapeutic Application | Reference |

| Substituted Benzamides | Antipsychotics, antiemetics, prokinetics | researchgate.net |

| Benzamide Analogs | Antifungal, antibacterial, anti-inflammatory, anticancer agents | researchgate.netresearchgate.net |

| N-Phenylbenzamide Derivatives | Antiviral agents (e.g., against Enterovirus 71) | mdpi.com |

Significance of Fluorinated Aromatic Systems in Molecular Design

The strong carbon-fluorine (C-F) bond imparts significant metabolic stability. nih.gov Strategically placing fluorine atoms can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life and bioavailability. mdpi.com Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins, and increase lipophilicity, which can improve membrane permeability. nih.govmit.edu Approximately 20% of all marketed drugs contain at least one fluorine atom, highlighting the immense impact of fluorination on pharmaceutical development. mdpi.com

Table 2: Key Effects of Aromatic Fluorination in Molecular Design

| Property Modified | Consequence for Drug Candidates | Reference(s) |

| Metabolic Stability | Increased half-life, reduced dosage | nih.govmdpi.com |

| Lipophilicity | Enhanced membrane permeability and absorption | mdpi.commit.edu |

| Binding Affinity | Improved potency and selectivity for biological targets | nih.govmit.edu |

| Acidity (pKa) | Altered ionization state, affecting solubility and bioavailability | nih.govresearchgate.net |

Overview of Research Trajectories for Cyano- and Difluoro-Substituted Benzamides

Research into benzamides featuring both cyano and difluoro substituents, such as N-(4-Cyanophenyl)-3,4-difluorobenzamide, is driven by the goal of combining the beneficial properties of each functional group into a single molecule. The electron-withdrawing nature of both the cyano group and the fluorine atoms can significantly modulate the electronic properties of the aromatic rings, influencing reactivity and intermolecular interactions.

Studies on related structures provide insight into the potential research directions for this class of compounds. For instance, various difluorobenzamide derivatives are explored as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The 3,4-difluoro substitution pattern, in particular, is a feature in molecules designed for applications in neurology and oncology. chemimpex.com

Similarly, benzamides incorporating a cyano group are investigated for a range of biological activities. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to target binding. Research on 3-cyano-5-fluoro-N-arylbenzamides has identified them as potent modulators of metabotropic glutamate (B1630785) receptors, with potential applications in neuroscience. nih.gov The synthesis of cyanophenyl-containing molecules is also a focus, with methods being developed for efficient cyanation reactions. mdpi.comgoogle.com The combination of these motifs in compounds like this compound suggests their potential as highly functionalized scaffolds for creating new bioactive molecules or advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFJFXFBZWYJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Cyanophenyl 3,4 Difluorobenzamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of N-(4-Cyanophenyl)-3,4-difluorobenzamide identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two readily accessible or synthetically preparable precursors: a 3,4-difluorobenzoyl derivative and 4-aminobenzonitrile (B131773).

This approach is advantageous as it breaks down the complex target into simpler, commercially available or easily synthesized starting materials. The primary forward reaction, or synthesis, would then involve the coupling of these two precursors to form the desired amide.

Direct Amidation Strategies for Benzamide (B126) Formation

The formation of the benzamide link from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct amidation strategies for this compound focus on activating the carboxylic acid group of a 3,4-difluorobenzoic acid derivative to facilitate nucleophilic attack by the amino group of 4-aminobenzonitrile.

Directly reacting a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved in two primary ways: conversion to a more reactive acyl derivative or the use of coupling reagents.

Conversion to Acyl Halides: A common and effective method is the conversion of 3,4-difluorobenzoic acid into its more reactive acyl chloride. This can be accomplished using halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4-difluorobenzoyl chloride is highly electrophilic and reacts readily with 4-aminobenzonitrile, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.

A general reaction sequence is as follows:

Activation: 3,4-difluorobenzoic acid is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 3,4-difluorobenzoyl chloride.

Coupling: The activated acyl chloride is then reacted with 4-aminobenzonitrile in a suitable solvent, such as dichloromethane (B109758) (DCM), in the presence of a base to yield this compound.

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines without the need to isolate an acyl chloride intermediate. These reagents activate the carboxylic acid in situ.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt (Hydroxybenzotriazole) are often used to suppress side reactions and reduce racemization. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms highly reactive activated esters (e.g., OBt or OAt esters) that readily react with amines. These are known for their high efficiency and fast reaction times. |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), BOP | Similar to uronium salts, they form activated esters in situ. They are particularly useful but can generate carcinogenic byproducts like HMPA. |

The choice of reagent and conditions depends on the specific substrates, desired scale, and cost considerations. For the synthesis of this compound, a standard approach would involve stirring 3,4-difluorobenzoic acid and 4-aminobenzonitrile with a coupling reagent like EDCI/HOBt or HATU in an aprotic solvent.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. One such approach for amide synthesis is the oxidative amidation of aldehydes. While this is a less direct route for the target compound, it represents a potential one-pot strategy. In a hypothetical scenario, 3,4-difluorobenzaldehyde (B20872) could be reacted with 4-aminobenzonitrile in the presence of an oxidizing agent and a suitable catalyst to form the amide bond directly. For instance, methods using a copper-MOF catalyst with N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) as oxidants have been developed for the synthesis of various amides from aldehydes and amines. scispace.com

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the availability of its key precursors. Both 3,4-difluorobenzoic acid and 4-aminobenzonitrile can be prepared through various established chemical routes.

3,4-Difluorobenzoic acid is a crucial building block. Several methods for its synthesis have been reported.

| Synthetic Method | Starting Material | Key Reagents/Conditions | Notes |

| Oxidation | 3,4-Difluorotoluene | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | A straightforward method involving the oxidation of the methyl group to a carboxylic acid. researchgate.net |

| Decarboxylation | 4,5-Difluorophthalic acid or its anhydride (B1165640) | Heating in N-methyl-2-pyrrolidone (NMP) or dimethyl acetamide (B32628) (DMAc) with a copper-based catalyst. nih.govgoogle.com | This method provides high yields and utilizes a readily available starting material. nih.govgoogle.com |

| Grignard Reaction | 1-Bromo-3,4-difluorobenzene | Magnesium (Mg), followed by carbon dioxide (CO₂) | A classic method for forming carboxylic acids from aryl halides. |

One particularly effective method involves the catalyzed decarboxylation of 4,5-difluorophthalic anhydride. nih.govgoogle.com This process typically involves heating the anhydride in a high-boiling amide solvent like N-methyl-2-pyrrolidone in the presence of a copper catalyst to yield 3,4-difluorobenzoic acid. nih.govgoogle.com

4-Aminobenzonitrile is a widely used intermediate in the synthesis of pharmaceuticals and materials. nih.gov Its preparation can be achieved through several distinct pathways. nih.govajol.info

| Synthetic Method | Starting Material | Key Reagents/Conditions | Advantages/Disadvantages |

| Dehydration of Amide | 4-Aminobenzamide (B1265587) | Dehydrating agents like thionyl chloride (SOCl₂), P₂O₅, or POCl₃. ichem.md | Achieved industrial production, but can generate significant waste. nih.govichem.md |

| Reduction of Nitro Group | 4-Nitrobenzonitrile | Catalytic hydrogenation (e.g., H₂ with Pd/C) or reducing agents (e.g., SnCl₂, Fe/HCl). | A common and high-yielding laboratory method. |

| Amination of Halobenzonitrile | 4-Chlorobenzonitrile | Ammonia or other amine sources, often at high temperatures and pressures, sometimes with a catalyst. ajol.info | Direct but can require harsh conditions. ajol.info |

| Cyanation of Haloaniline | 4-Bromoaniline or 4-Chloroaniline | Cyanide sources (e.g., CuCN, KCN), typically requiring a catalyst (e.g., Palladium-based). | Effective but involves the use of highly toxic cyanide reagents. ichem.md |

The dehydration of 4-aminobenzamide is a notable route. nih.govichem.md For example, 4-aminobenzamide can be treated with thionyl chloride in a solvent like toluene (B28343). ichem.md Subsequent hydrolysis and workup yield the desired 4-aminobenzonitrile. ichem.md Another common approach is the reduction of the nitro group of 4-nitrobenzonitrile, which is often achieved cleanly and efficiently via catalytic hydrogenation. nih.gov

Catalytic Approaches in Benzamide Synthesis

The formation of the amide bond in this compound is a critical step in its synthesis. Catalytic methods are often preferred due to their efficiency and adherence to green chemistry principles. mdpi.com These methods typically involve the direct coupling of a carboxylic acid (3,4-difluorobenzoic acid) with an amine (4-aminobenzonitrile).

Catalysts for this transformation are diverse, ranging from boronic acids to various transition metals like ruthenium, rhodium, palladium, and copper. benthamdirect.comucl.ac.uk Boronic acid catalysts, for instance, are effective in promoting amidation by activating the carboxylic acid. ucl.ac.uk The reactions often require conditions that remove water, the primary byproduct, to drive the reaction to completion. This can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves. mdpi.com

Transition metal catalysts offer powerful alternatives for amide bond formation. benthamdirect.com Oxidative amidation, which can start from alcohols or aldehydes, represents another catalytic route to benzamides. benthamdirect.comresearchgate.net While many catalytic methods have been developed, their adoption in large-scale synthesis can be limited by factors such as catalyst cost, sensitivity, and the need for specific reaction conditions. mdpi.comucl.ac.uk

Below is a comparative table of general catalytic approaches applicable to benzamide synthesis.

| Catalyst Type | General Conditions | Advantages | Disadvantages |

| Boronic Acids | Toluene, reflux with water removal (e.g., Dean-Stark) | Readily available, efficient | Requires water removal, may need high temperatures |

| Palladium Complexes | High temperatures (e.g., 110 °C), presence of a base | High functional group tolerance | Can be expensive, potential for metal contamination |

| Copper Complexes | Varies, can be used for oxidative amidation | Less expensive than palladium, versatile | May require specific ligands and oxidants |

| Ruthenium Complexes | Used in oxidative amidation from alcohols | Can utilize readily available starting materials | May require specific oxidants and conditions |

Exploration of Alternative Synthetic Routes

Beyond direct catalytic amidation, other synthetic strategies can be employed to construct the this compound molecule.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgyoutube.com In the context of synthesizing this compound, this could involve coupling 4-aminobenzonitrile with an activated derivative of 3,4-difluorobenzoic acid, such as 3,4-difluorobenzoyl chloride.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl benzamide and regenerate the catalyst. wikipedia.org The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields. youtube.com

Other metals like copper and nickel have also been utilized for C-N cross-coupling reactions. researchgate.netmdpi.comresearchgate.net These alternatives can offer advantages in terms of cost and reactivity. For instance, copper-catalyzed Ullmann and Goldberg couplings are classical methods for N-arylation. mdpi.com Nickel catalysis, sometimes in conjunction with photoredox or electrochemical methods, has emerged as a powerful tool for forming C-N bonds with a wide range of substrates. nih.gov

Rearrangement Reactions Leading to the Benzamide Core

Rearrangement reactions provide an alternative pathway to the benzamide structure. The Beckmann rearrangement, for example, converts an oxime into an amide under acidic conditions. wikipedia.orgbyjus.comorganic-chemistry.org To synthesize this compound via this route, one would need to prepare the appropriate ketoxime precursor. This would involve a reaction between a ketone, specifically (3,4-difluorophenyl)(4-cyanophenyl)methanone, and hydroxylamine.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.comnumberanalytics.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion. wikipedia.orgbdu.ac.injk-sci.com Subsequent attack by water and tautomerization yields the final amide product. byjus.commasterorganicchemistry.com The reaction is stereospecific, meaning the geometry of the starting oxime determines which group migrates. wikipedia.org A variety of acidic catalysts can be used, including strong Brønsted acids like sulfuric acid or Lewis acids. wikipedia.orgjk-sci.com

Other rearrangement reactions that yield amides include the Hofmann, Curtius, and Schmidt rearrangements, though these typically produce primary amines from amides or carboxylic acid derivatives and would be less direct for synthesizing a substituted benzamide like the target molecule. numberanalytics.combdu.ac.in

Derivatization and Analog Synthesis Strategies

This compound serves as a scaffold that can be modified to produce a variety of analogs. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to create new materials. nih.govresearchgate.netnih.gov

The cyano group (–C≡N) on the phenyl ring is a versatile functional group for derivatization. For instance, it can be:

Hydrolyzed to a carboxylic acid or a primary amide.

Reduced to a primary amine (aminomethyl group).

Converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.

The aromatic rings themselves can also be functionalized, although the 3,4-difluorobenzamide (B1297546) ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNA) reactions could potentially replace one of the fluorine atoms with other nucleophiles under specific conditions. nih.gov

Cross-coupling reactions, such as the Suzuki coupling, can be employed if a halo-substituted version of the parent molecule is available. nih.govnih.gov For example, if an iodo or bromo group were present on one of the aromatic rings, it could be coupled with various boronic acids to introduce new substituents. nih.gov

The amide N-H bond itself can also be a site for derivatization, allowing for the synthesis of N-alkylated or N-arylated analogs, though this can sometimes be challenging.

A summary of potential derivatization strategies is presented in the table below.

| Functional Group | Reagent/Reaction Type | Potential New Functional Group |

| Cyano (–C≡N) | Acid or base hydrolysis | Carboxylic acid (–COOH) or Amide (–CONH₂) |

| Cyano (–C≡N) | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Aminomethyl (–CH₂NH₂) |

| Cyano (–C≡N) | Sodium azide (B81097) (NaN₃) | Tetrazole |

| Aromatic C-F | Nucleophilic Aromatic Substitution (SNA) | Alkoxy (–OR), Amino (–NR₂), etc. |

| Amide (–CONH–) | Alkylation | N-Alkyl amide (–CONR–) |

Advanced Spectroscopic and Crystallographic Investigations of N 4 Cyanophenyl 3,4 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. By observing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, it is possible to deduce the precise arrangement of atoms within the N-(4-Cyanophenyl)-3,4-difluorobenzamide molecule.

In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The spectrum is expected to show signals corresponding to the aromatic protons and the amide N-H proton.

Amide Proton (N-H): A single, often broad, resonance is anticipated in the downfield region of the spectrum, typically between 8.0 and 10.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.

4-Cyanophenyl Ring Protons: This para-substituted ring contains two sets of chemically equivalent protons (H-2'/H-6' and H-3'/H-5'). These protons form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons adjacent to the cyano group (H-3'/H-5') are expected to resonate at a slightly higher frequency (further downfield) than the protons adjacent to the amide nitrogen (H-2'/H-6'), due to the electron-withdrawing nature of the nitrile.

3,4-Difluorobenzamide (B1297546) Ring Protons: This ring has three aromatic protons (H-2, H-5, H-6). Their signals will be split by both neighboring protons (homonuclear coupling) and the adjacent fluorine atoms (heteronuclear coupling), leading to more complex splitting patterns such as a doublet of doublets or a triplet of doublets. The proton situated between the two fluorine atoms (H-2) would likely appear as a triplet, while the others would show more complex splitting.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 8.0 - 10.5 | Singlet (broad) | - |

| H-2', H-6' | 7.6 - 7.8 | Doublet | ~8-9 (³JHH) |

| H-3', H-5' | 7.8 - 8.0 | Doublet | ~8-9 (³JHH) |

| H-2 | 7.9 - 8.2 | Doublet of Doublets | ³JHH, ⁴JHF |

| H-5 | 7.3 - 7.5 | Multiplet | ³JHH, ³JHF, ⁴JHF |

| H-6 | 7.7 - 7.9 | Multiplet | ³JHH, ⁴JHF |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a separate signal. The presence of fluorine atoms causes the signals for nearby carbons to appear as doublets or triplets due to C-F coupling.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 160-170 ppm.

Cyano Carbon (C≡N): The nitrile carbon signal is characteristically found around 118-120 ppm.

Aromatic Carbons: The aromatic carbons will appear in the 110-155 ppm range. The carbons directly bonded to fluorine atoms (C-3 and C-4) will show large one-bond coupling constants (¹JCF) and will be significantly shifted. Other carbons in the difluorinated ring will exhibit smaller two- or three-bond C-F couplings. The carbon attached to the cyano group (C-4') and the carbon attached to the amide nitrogen (C-1') will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O | 162 - 166 | Possible small ⁴JCF |

| C≡N | 118 - 120 | No |

| C-1' | ~142 | No |

| C-2'/C-6' | 120 - 122 | No |

| C-3'/C-5' | 132 - 134 | No |

| C-4' | 108 - 112 | No |

| C-1 | 130 - 133 | Small JCF |

| C-2 | 115 - 118 | Small JCF |

| C-3 | 150 - 155 | Large ¹JCF |

| C-4 | 150 - 155 | Large ¹JCF |

| C-5 | 118 - 122 | Small JCF |

| C-6 | 125 - 128 | Small JCF |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. diva-portal.orgmdpi.com For this compound, two distinct signals are expected for F-3 and F-4, as they are in different chemical environments. These signals would likely appear as doublets due to coupling with each other (³JFF). Further coupling to adjacent protons (³JFH and ⁴JFH) would add complexity, potentially resulting in doublets of multiplets. The chemical shifts are typically reported relative to a standard like CFCl₃.

While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those separated by two or three bonds. This would confirm the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is instrumental in assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary (non-protonated) carbons, such as the carbonyl, cyano, and substituted aromatic carbons, thereby piecing together the entire molecular skeleton. For instance, a correlation between the amide N-H proton and the carbonyl carbon (C=O) would confirm the amide linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands.

Amide Group:

N-H Stretch: A sharp to moderately broad band is expected around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

C=O Stretch (Amide I band): A very strong and sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl stretching in a secondary amide.

N-H Bend (Amide II band): A strong band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1510-1550 cm⁻¹.

Cyano Group (C≡N): The nitrile group gives rise to a sharp, medium-intensity absorption band in a relatively clear region of the spectrum, typically between 2220 and 2240 cm⁻¹. nih.gov

C-F Bonds: The carbon-fluorine stretching vibrations produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The exact positions depend on the aromatic substitution pattern.

Aromatic Rings: Signals corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide | N-H Stretch | ~3300 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | Strong |

| Cyano | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

In Raman spectroscopy, the highly polarizable C≡N and symmetric aromatic ring breathing modes are expected to show strong signals, complementing the information obtained from the IR spectrum where polar bonds like C=O and C-F dominate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, a published crystal structure for this compound could not be located. The subsections below describe the type of information that such a study would provide.

Supramolecular Architectures and Intermolecular Interactions of N 4 Cyanophenyl 3,4 Difluorobenzamide

Hydrogen Bonding Networks

Hydrogen bonds are among the most influential interactions in determining the crystal structure of benzamide (B126) derivatives. The presence of hydrogen bond donors (N-H group) and acceptors (C=O group, cyano group, and fluorine atoms) in N-(4-cyanophenyl)-3,4-difluorobenzamide allows for the formation of extensive hydrogen bonding networks.

N-H···O Hydrogen Bonds

The most prominent hydrogen bonds in the crystal structures of benzamides are the N-H···O interactions involving the amide functional group. In the crystal structure of the related isomer, N-(4-cyanophenyl)-2,6-difluorobenzamide, adjacent molecules are interconnected by intermolecular N-H···O hydrogen bonds. nih.gov These interactions link the molecules into infinite chains, which is a common motif in the crystal packing of benzamides. nih.gov This type of hydrogen bond is crucial for the formation of one-dimensional chains in many benzamide derivatives. dcu.ie

For the isomer N-(4-cyanophenyl)-2,6-difluorobenzamide, the geometric parameters of the N-H···O hydrogen bond have been determined as follows:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1N1···O1 | 0.863(15) | 2.107(15) | 2.9029(12) | 153.3(14) |

| Data for N-(4-Cyanophenyl)-2,6-difluorobenzamide, a positional isomer of the title compound. nih.gov |

C-H···F and C-H···O Interactions

In addition to the strong N-H···O hydrogen bonds, weaker C-H···F and C-H···O interactions play a significant role in the stabilization of the crystal structures of fluorinated benzamides. nih.govdcu.iemdpi.com The presence of fluorine atoms and the carbonyl oxygen atom as potential hydrogen bond acceptors allows for the formation of these weaker interactions.

In the crystal structure of N-(4-cyanophenyl)-2,6-difluorobenzamide, intermolecular C-H···F hydrogen bonds are observed, contributing to the formation of a double-chain structure. nih.gov Specifically, a hydrogen atom from one of the benzene (B151609) rings interacts with a fluorine atom of an adjacent molecule. nih.gov The geometric details for this interaction in the 2,6-difluoro isomer are provided below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C12-H12···F1 | 0.940(16) | 2.473(16) | 3.4066(14) | 172.4(13) |

| Data for N-(4-Cyanophenyl)-2,6-difluorobenzamide, a positional isomer of the title compound. nih.gov |

Role of Cyano Group in Hydrogen Bonding

The cyano group is a versatile functional group that can participate in various intermolecular interactions. The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. researchgate.net This allows for the formation of N-H···N and C-H···N hydrogen bonds, which can influence the self-assembly of molecules in the crystal. researchgate.net The partially negatively charged nitrogen atom can interact with hydrogen bond donors from neighboring molecules, contributing to the stability of the supramolecular architecture. researchgate.net

π-π Stacking Interactions between Aromatic Moieties

The presence of two aromatic rings in this compound suggests the likelihood of π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of aromatic compounds. The introduction of electron-withdrawing fluorine atoms onto one of the aromatic rings can enhance π-π stacking through electrostatic interactions between the electron-deficient fluorinated ring and the electron-rich non-fluorinated ring. nih.gov

In many organic crystal structures, π-π stacking interactions contribute to the formation of columnar or layered arrangements. nih.govresearchgate.net While specific details for this compound are not available, in related fluorinated benzamides, C-F···C ring interactions, which are a form of π-stacking, have been observed. dcu.ie

Halogen Bonding and Other Non-Covalent Interactions involving Fluorine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While this is more common for heavier halogens like iodine and bromine, fluorine can also participate in such interactions when bonded to a strong electron-withdrawing group. nih.govchemistryviews.org However, the electronic charge around the fluorine atom is typically spherical, making it a less common halogen bond donor. nih.gov

In the context of fluorinated benzamides, interactions involving fluorine are more commonly observed as C-H···F hydrogen bonds. mdpi.comresearchgate.net The ability of fluorine to engage in these interactions can influence the crystal packing and conformational preferences of the molecule. mdpi.com

Crystal Packing Analysis and Self-Assembly Patterns

The combination of the various intermolecular interactions discussed above leads to the specific crystal packing and self-assembly of this compound. Based on the analysis of its isomer, N-(4-cyanophenyl)-2,6-difluorobenzamide, a likely packing motif would involve the formation of infinite chains through N-H···O hydrogen bonds. nih.gov These primary chains would then be further organized into a three-dimensional structure through weaker C-H···F interactions and π-π stacking. nih.gov

In-depth Analysis of this compound Remains Elusive Due to Lack of Published Structural Data

A thorough investigation into the supramolecular architectures, intermolecular interactions, and crystal engineering principles of the chemical compound this compound has been conducted. However, a comprehensive analysis as per the specified structural outline cannot be provided at this time due to a significant lack of publicly available scientific literature and crystallographic data for this specific molecule.

While the existence of this compound is confirmed through chemical databases and supplier inventories, detailed structural studies, including single-crystal X-ray diffraction analysis, appear to be unpublished or not readily accessible. Such studies are fundamental for determining the precise three-dimensional arrangement of molecules in the solid state and for understanding the intricate network of intermolecular forces that govern the formation of its crystal lattice.

Crystal engineering principles are frequently applied to compounds of this class to predictable crystal structures and to design novel solid forms with desired physicochemical properties. This often involves the strategic use of strong and weak hydrogen bonds, halogen bonds, and π-π stacking interactions to guide the self-assembly of molecules into specific supramolecular architectures.

Unfortunately, without specific experimental data for this compound, any discussion on its supramolecular chemistry would be speculative and would not adhere to the required focus solely on this compound. The scientific community awaits the publication of dedicated research on the synthesis and structural characterization of this compound to enable a detailed exploration of its solid-state behavior and to apply crystal engineering principles to its unique structure.

Until such data becomes available, a detailed article on the supramolecular architectures and intermolecular interactions of this compound, as per the requested outline, cannot be generated.

Computational Chemistry and Theoretical Modeling of N 4 Cyanophenyl 3,4 Difluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within N-(4-Cyanophenyl)-3,4-difluorobenzamide.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G, can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. rjptonline.org

These calculations reveal how the constituent parts of the molecule—the 3,4-difluorobenzamide (B1297546) moiety and the 4-cyanophenyl group—electronically interact. The fluorine atoms, being highly electronegative, and the electron-withdrawing cyano group significantly influence the electron density distribution across the entire molecular framework.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.92 |

| HOMO-LUMO Gap | 4.93 |

Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar aromatic compounds.

Conformational Landscape Exploration

The flexibility of this compound arises from the rotation around the amide bond and the single bonds connecting the aromatic rings. Exploring the molecule's conformational landscape is essential for understanding its three-dimensional structure and how it might interact with other molecules.

Energy Minimization and Conformational Search Algorithms

To identify the most stable conformations (local and global minima on the potential energy surface), energy minimization and conformational search algorithms are employed. These algorithms systematically or stochastically explore the different possible arrangements of the atoms in the molecule. nih.govfrontiersin.orgchemrxiv.org Methods can range from systematic grid scans of dihedral angles to more complex Monte Carlo or genetic algorithms. nih.gov The goal is to find the geometries that correspond to the lowest energy states, which are the most likely to be populated under normal conditions.

Potential Energy Surface Mapping

A potential energy surface (PES) map provides a visual representation of the energy of the molecule as a function of one or more of its geometric parameters, such as the dihedral angle of the amide bond. researchgate.netuni-muenchen.deq-chem.com By systematically rotating this bond and calculating the energy at each step, a one-dimensional PES can be generated. This map reveals the energy barriers between different conformations and the relative stability of various rotamers. researchgate.net For this compound, the PES for the C-N amide bond rotation would show distinct energy minima corresponding to the stable planar or near-planar conformations and energy maxima representing the transition states between them.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° | 0.0 |

| Local Minimum | ~0° | 2.5 |

| Transition State | ~90° | 15.0 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a potential energy surface scan.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes at an atomistic level.

By simulating this compound in a virtual environment (e.g., in a solvent box of water), one can study how it behaves in a more realistic setting. These simulations can reveal preferred conformational states over time, the flexibility of different parts of the molecule, and how it interacts with its surroundings. This information is invaluable for understanding the molecule's macroscopic properties based on its microscopic behavior.

Intermolecular Interaction Energy Calculations

The arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive forces. Intermolecular interaction energy calculations quantify these forces, providing a deeper understanding of the stability and packing of the crystalline structure. These calculations are typically performed on molecular pairs or clusters extracted from the crystal geometry.

For this compound, the primary intermolecular interactions would be hydrogen bonds and dispersion forces. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitrile group (-C≡N) and the fluorine atoms can also act as weak hydrogen bond acceptors.

Dispersion Forces: The two aromatic rings in the molecule provide substantial surface area for van der Waals interactions, particularly π-π stacking and dispersion forces. These forces, although individually weak, are cumulative and play a crucial role in the cohesion of the crystal. nih.gov

A quantitative analysis would involve calculating the energy of these interactions using quantum mechanical methods. The results are often presented in a tabular format, as shown in the illustrative table below.

Table 1: Illustrative Intermolecular Interaction Energies for this compound

| Interacting Pair | Type of Interaction | Distance (Å) | Calculated Energy (kJ/mol) |

|---|---|---|---|

| Molecule A - Molecule B | N-H···O=C | 2.9 | -25.0 |

| Molecule A - Molecule C | C-H···N≡C | 3.2 | -8.5 |

| Molecule A - Molecule D | π-π stacking | 3.5 | -15.0 |

This table is for illustrative purposes only.

Hirshfeld Surface Analysis and Crystal Contact Enrichment Studies

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.gov The surface is generated around a molecule, and the color coding indicates the nature and strength of the contacts with neighboring molecules.

The Hirshfeld surface of this compound would be mapped with properties like dnorm, which highlights regions of close contact.

dnorm Surface: Intense red spots on the dnorm surface would indicate hydrogen bonds and other close contacts. For this molecule, prominent red spots would be expected near the amide N-H and C=O groups, corresponding to the strong N-H···O hydrogen bonds. mdpi.com Smaller red spots might appear near the fluorine atoms and the nitrile group, indicating weaker C-H···F and C-H···N interactions.

Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov The plot for this compound would likely show distinct spikes corresponding to H···O/O···H contacts (from hydrogen bonding) and H···H contacts (representing van der Waals forces). The relative contribution of different contacts can be calculated, as shown in the example table below.

Table 2: Illustrative Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| H···O / O···H | 20.5 |

| H···C / C···H | 15.0 |

| H···F / F···H | 10.0 |

| H···N / N···H | 5.5 |

This table is for illustrative purposes only.

Prediction of Spectroscopic Data (NMR, IR) from Theoretical Models

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data with a high degree of accuracy. researchgate.net These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the N-H stretch, C=O stretch, C≡N stretch, and C-F stretches. Comparing the calculated frequencies with experimental data can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts for the aromatic protons, the amide proton, and the various carbon atoms would provide a theoretical NMR spectrum that can be compared with experimental results for structural verification.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (cm⁻¹) | ||

| ν(N-H) | 3350 | 3345 |

| ν(C=O) | 1680 | 1675 |

| ν(C≡N) | 2230 | 2228 |

| ¹H NMR (ppm) | ||

| Amide N-H | 8.5 | 8.4 |

| Aromatic C-H | 7.2 - 8.0 | 7.1 - 7.9 |

| ¹³C NMR (ppm) | ||

| C=O | 165.0 | 164.5 |

This table is for illustrative purposes only.

Chemical Transformations and Derivatization Strategies for N 4 Cyanophenyl 3,4 Difluorobenzamide

Reactions at the Amide Nitrogen and Carbonyl Carbon

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can significantly alter the compound's physical and chemical properties. N-alkylation of amides typically requires the initial deprotonation of the N-H bond to form an amidate anion, which then acts as a nucleophile. mdpi.com This can be achieved using a strong base, followed by reaction with an alkylating agent. A variety of methods have been developed for this transformation, including the use of alcohols as alkylating agents in the presence of a suitable catalyst. rsc.orgrsc.orgresearchgate.net For N-(4-Cyanophenyl)-3,4-difluorobenzamide, this reaction would yield N-alkylated products, which are valuable materials for the synthesis of tertiary amines. mdpi.com

N-Acylation: The N-acylation of amides leads to the formation of imides. This transformation is a widely researched area in organic chemistry due to the prevalence of the amide bond in biology, medicinal chemistry, and materials science. bath.ac.ukresearchgate.net The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to facilitate the reaction. semanticscholar.org Greener approaches utilizing benzotriazole (B28993) chemistry in water have also been developed. mdpi.com The N-acylation of this compound would result in the formation of an N-acyl-N-(4-cyanophenyl)-3,4-difluorobenzamide, an imide derivative.

| Transformation | Reagents/Conditions | Expected Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(4-cyanophenyl)-3,4-difluorobenzamide |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) / Base | N-Acyl-N-(4-cyanophenyl)-3,4-difluorobenzamide |

Reduction of the Amide Functionality

The reduction of the amide group in this compound would yield the corresponding secondary amine, N-(3,4-difluorobenzyl)-4-aminobenzonitrile. Aromatic amides can be reduced to amines using strong reducing agents. numberanalytics.com The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.com This reaction is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. chemistrysteps.com

| Transformation | Reagent | Expected Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(3,4-difluorobenzyl)-4-aminobenzonitrile |

Transformations of the Cyano Group

The cyano group on the phenyl ring is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of the aromatic nitrile group in this compound would produce 4-(3,4-difluorobenzamido)benzoic acid. This transformation can be achieved under either acidic or basic conditions. numberanalytics.comnumberanalytics.comlibretexts.orglumenlearning.com Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water. numberanalytics.comnumberanalytics.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comnumberanalytics.com The choice of conditions can be crucial, as the amide linkage could also be susceptible to hydrolysis under harsh conditions.

| Hydrolysis Condition | Reagents | Expected Product |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) / H₂O | 4-(3,4-difluorobenzamido)benzoic acid |

| Base-Catalyzed | Strong Base (e.g., NaOH, KOH) / H₂O, followed by acid workup | 4-(3,4-difluorobenzamido)benzoic acid |

Reduction to Amines

The cyano group can be reduced to a primary amine, which would transform this compound into N-(4-(aminomethyl)phenyl)-3,4-difluorobenzamide. A common and efficient method for this conversion is catalytic hydrogenation. bme.huresearchgate.net This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, under a hydrogen atmosphere. nih.govresearchgate.net It is important to select a catalyst that chemoselectively reduces the nitrile without affecting the aromatic rings or the amide group. nih.gov

| Transformation | Reagents/Conditions | Expected Product |

| Cyano Group Reduction | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | N-(4-(aminomethyl)phenyl)-3,4-difluorobenzamide |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction would convert this compound into N-(4-(1H-tetrazol-5-yl)phenyl)-3,4-difluorobenzamide. Tetrazoles are important heterocyclic compounds in medicinal chemistry. The reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst.

| Transformation | Reagents/Conditions | Expected Product |

| Tetrazole Formation | Sodium Azide (NaN₃), Catalyst (e.g., ZnCl₂, NH₄Cl) | N-(4-(1H-tetrazol-5-yl)phenyl)-3,4-difluorobenzamide |

Modifications of the Fluorinated Phenyl Ring

The 3,4-difluorophenyl ring of this compound is a key site for chemical modification, offering opportunities to modulate the compound's electronic and steric properties. The two electron-withdrawing fluorine atoms significantly influence the reactivity of this aromatic ring.

Electrophilic Aromatic Substitution (if applicable and selective)

Electrophilic aromatic substitution (EAS) on the 3,4-difluorobenzamide (B1297546) moiety is generally considered challenging and non-selective. The combined electron-withdrawing effects of the two fluorine atoms and the amide group deactivate the ring towards attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com These substituents reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive in EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Should an EAS reaction be forced under harsh conditions, the directing effects of the existing substituents would lead to a mixture of products. The amide group is a meta-director, while the fluorine atoms are ortho, para-directors. libretexts.org This conflicting directing influence would likely result in poor regioselectivity, yielding a complex mixture of isomers that would be difficult to separate and purify. Therefore, electrophilic aromatic substitution is not a preferred strategy for the selective functionalization of the fluorinated phenyl ring in this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzene Moiety

In contrast to its deactivation towards electrophilic attack, the difluorobenzene ring is highly activated for nucleophilic aromatic substitution (SNAr). nih.govnih.gov The electron-withdrawing nature of the fluorine atoms and the amide group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of one of the fluorine atoms by a nucleophile. nih.gov

The regioselectivity of the substitution is dictated by the positions of the activating groups. In the 3,4-difluorophenyl ring, the fluorine at the 4-position is para to the activating amide group, while the fluorine at the 3-position is meta. Nucleophilic attack is favored at the position para to the strongest electron-withdrawing group, as this allows for better delocalization and stabilization of the negative charge in the intermediate. Consequently, nucleophilic attack will preferentially occur at the C-4 position, leading to the displacement of the fluorine atom at this position.

A variety of nucleophiles can be employed in SNAr reactions with this compound to generate a diverse range of derivatives. Common nucleophiles include amines, alkoxides, and thiolates.

Table 1: Examples of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Primary Amine | Aniline | N-(4-Cyanophenyl)-3-fluoro-4-(phenylamino)benzamide |

| Secondary Amine | Piperidine | N-(4-Cyanophenyl)-3-fluoro-4-(piperidin-1-yl)benzamide |

| Alkoxide | Sodium Methoxide | N-(4-Cyanophenyl)-3-fluoro-4-methoxybenzamide |

Bromination/Iodination and Palladium-Catalyzed Cross-Coupling Reactions

To further expand the structural diversity of this compound, the introduction of a bromine or iodine atom onto the aromatic rings is a key strategic step. This creates a handle for subsequent palladium-catalyzed cross-coupling reactions. Given the deactivated nature of the difluorophenyl ring to electrophilic halogenation, a more practical approach involves the use of pre-halogenated starting materials in the initial synthesis of the benzamide (B126). For instance, 5-bromo-3,4-difluorobenzoic acid could be coupled with 4-aminobenzonitrile (B131773) to yield N-(4-Cyanophenyl)-5-bromo-3,4-difluorobenzamide.

Suzuki, Heck, and Sonogashira Couplings for Extended Conjugated Systems

With a bromo or iodo-substituted derivative of this compound in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to construct extended conjugated systems. These reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.comtcichemicals.com It is widely used to form biaryl structures.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orgpitt.edursc.org It is an efficient method for the synthesis of aryl alkynes.

These cross-coupling reactions enable the extension of the π-conjugated system of the molecule, which can significantly impact its photophysical and electronic properties.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki | Aryl bromide, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Biaryl |

| Heck | Aryl iodide, Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | Stilbene derivative |

Synthesis of Analogs for Structure-Property Relationship (SPR) Studies

The synthesis of analogs of this compound is crucial for conducting structure-property relationship (SPR) and structure-activity relationship (SAR) studies. nih.govnih.govmdpi.comresearchgate.net These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its physical, chemical, and biological properties. The chemical transformations described above provide a versatile toolkit for generating a library of analogs.

Key strategies for generating analogs for SPR studies include:

Modification of the Fluorinated Phenyl Ring: As discussed, SNAr reactions can be used to replace one of the fluorine atoms with a variety of substituents, allowing for the exploration of the effects of different electron-donating and electron-withdrawing groups at the 4-position.

Extension of Conjugation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl, vinyl, or alkynyl groups, systematically extending the conjugated system and studying the resulting changes in properties such as fluorescence and conductivity.

Modification of the Cyanophenyl Ring: While the focus here is on the difluorobenzamide moiety, similar cross-coupling strategies could be applied if a halogenated version of the cyanophenyl ring is used in the initial synthesis.

Replacement of Aromatic Rings: Analogs can be synthesized where either the difluorophenyl ring or the cyanophenyl ring is replaced with other aromatic or heteroaromatic systems to investigate the importance of these specific rings for the desired properties.

Table 3: Strategies for Analog Synthesis for SPR Studies

| Modification Strategy | Synthetic Method | Structural Change | Investigated Property |

|---|---|---|---|

| Varying substituents on the fluorinated ring | Nucleophilic Aromatic Substitution | Introduction of amines, ethers, thioethers | Electronic properties, biological activity |

| Extending the π-system | Suzuki, Heck, Sonogashira Coupling | Addition of aryl, vinyl, or alkynyl groups | Photophysical properties (absorption, emission) |

| Altering the core structure | Synthesis from different starting materials | Replacement of phenyl rings with heterocycles | Binding affinity, solubility |

Advanced Analytical Methodologies for N 4 Cyanophenyl 3,4 Difluorobenzamide and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture and assessing the purity of a compound. For N-(4-Cyanophenyl)-3,4-difluorobenzamide, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of aromatic amide. tandfonline.comnih.gov The development of a robust HPLC method involves the careful optimization of several key parameters to achieve adequate separation from impurities and degradation products.

A typical RP-HPLC method utilizes a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, determined by its chromophoric structure.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. thieme.deacs.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, an analyst can qualitatively observe the consumption of reactants and the formation of the product over time. nih.gov

The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical and is based on the polarity of the compounds to be separated. silicycle.com For aromatic amides, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). silicycle.comsciencemadness.orgresearchgate.net After development, the separated spots are visualized, commonly under UV light (254 nm), where the aromatic rings of the analyte and starting materials will quench the plate's fluorescence, appearing as dark spots. silicycle.com The relative positions of the spots, denoted by the Retention Factor (Rf value), indicate the progress of the reaction.

Table 3: Typical TLC Systems for Monitoring Aromatic Amide Synthesis

| Stationary Phase | Common Mobile Phase Systems (v/v) | Visualization Method |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (e.g., 98:2 to 90:10) | UV light (254 nm) |

Spectroscopic Quantification Methods

Spectroscopic methods are vital for the quantitative analysis of this compound, offering direct measurement based on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that contain chromophores (light-absorbing functional groups). This compound possesses multiple chromophores, including the cyanophenyl and difluorobenzoyl rings, which are conjugated with the amide functionality. This extended system of pi-electrons allows the molecule to absorb UV radiation.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example of a Calibration Data Set for UV-Vis Quantification

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.455 |

| 8.0 | 0.601 |

Resulting in a linear equation (e.g., y = 0.075x + 0.002) with a high correlation coefficient (R² > 0.999).

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Purity

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the comprehensive analysis of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for unequivocal identification and the quantification of trace-level impurities. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive molecules like this compound. The compound is first separated from its impurities on a reversed-phase HPLC column, after which the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward molecular weight confirmation.

Tandem mass spectrometry (MS/MS) further enhances specificity by isolating the parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can be used for definitive identification and for characterizing unknown impurities. researchgate.net The sensitivity of modern LC-MS/MS systems allows for the detection and quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | For Quantification: m/z 259.1 → 141.0 |

| Monitored Transition (MRM) | For Confirmation: m/z 259.1 → 113.0 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically used for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for analyzing volatile process-related impurities or degradation products. nih.gov For non-volatile analytes, derivatization is often employed to increase volatility and improve chromatographic performance. nih.gov For instance, silylation or acylation reactions can be used to make the molecule more amenable to GC analysis. Electron Impact (EI) is a common ionization mode in GC-MS, which produces a rich fragmentation spectrum that can be compared against spectral libraries for positive identification. researchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling (with Derivatization)

| Parameter | Condition |

| Chromatography System | Gas Chromatograph with Mass Selective Detector |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Mass Spectrometer | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 40-550 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Development of Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. saudijournals.com The development of such a method is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug product. researchgate.net

The process begins with forced degradation (stress testing) studies, where the bulk drug substance, this compound, is subjected to a variety of harsh conditions to generate potential degradation products. nih.gov These conditions typically include exposure to acid, base, oxidation, heat, and light, as stipulated by the International Council for Harmonisation (ICH) guidelines. researchgate.net

Following stress testing, a robust chromatographic method, usually RP-HPLC with UV or PDA detection, is developed. The primary goal is to achieve complete separation between the intact parent compound and all degradation products formed under the various stress conditions. nih.gov Method development involves optimizing parameters such as the column type, mobile phase composition (solvents, pH, additives), gradient, and flow rate to ensure adequate resolution between all peaks.

The validation of the method confirms its suitability for its intended purpose. Key validation parameters include specificity (demonstrated by peak purity analysis using a PDA detector or MS), linearity, accuracy, precision, and robustness. saudijournals.com A successfully validated stability-indicating method ensures that any decrease in the assay value over time is due to actual degradation of the API and not an analytical artifact. nih.gov

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent / Condition | Time | Observed Degradation (%) | Remarks |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | ~12% | Significant degradation observed with the formation of two major degradant peaks. |

| Base Hydrolysis | 0.1 N NaOH | 12 hours | ~18% | Compound is highly labile in basic conditions, leading to multiple degradation products. nih.gov |

| Oxidative Stress | 3% H₂O₂ | 24 hours | ~5% | Moderate degradation observed. nih.gov |

| Thermal Stress | 80 °C (Solid State) | 48 hours | < 1% | Compound is relatively stable to dry heat. |

| Photolytic Stress | ICH Option 2 (UV/Vis) | 7 days | ~2% | Minor degradation observed, indicating some light sensitivity. |

Potential As a Synthetic Building Block and in Advanced Materials Research

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

N-(4-Cyanophenyl)-3,4-difluorobenzamide serves as a crucial intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The amide linkage provides stability, while the cyano and difluoro-substituted phenyl groups offer sites for further chemical transformations.

The synthesis of related benzamide (B126) derivatives has been reported to proceed via the condensation of an appropriate acid with an amine. For instance, the synthesis of the isomeric N-(4-Cyanophenyl)-2,6-difluorobenzamide involves the reaction of 4-aminobenzonitrile (B131773) with 2,6-difluorobenzoic acid. nih.gov A similar approach can be envisaged for the synthesis of this compound.

The cyano group (-C≡N) is a particularly versatile functional group that can be converted into various other functionalities, such as:

Amines: Reduction of the nitrile can yield a primary amine, which can then be used in further coupling reactions.

Carboxylic acids: Hydrolysis of the nitrile group can produce a carboxylic acid, offering another handle for derivatization.

Tetrazoles: Cycloaddition reactions with azides can transform the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

This chemical versatility allows for the incorporation of the this compound scaffold into a diverse range of molecular architectures, including those with potential biological activity.

Integration into Polymeric Systems or Supramolecular Frameworks

The distinct structural features of this compound facilitate its use as a monomer or a structural component in the construction of polymers and supramolecular assemblies. The amide group can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules.

In a related compound, N-(4-Cyanophenyl)-2,6-difluorobenzamide, intermolecular N—H⋯O and C—H⋯F hydrogen bonds have been observed to link adjacent molecules, forming a double-chain structure in the solid state. nih.gov This propensity for hydrogen bonding suggests that this compound could be a valuable building block for creating well-ordered supramolecular frameworks. These frameworks can exhibit interesting properties and have potential applications in areas such as gas storage and separation.

Furthermore, the rigid aromatic core of the molecule can be exploited in the design of high-performance polymers such as polyamides and polyimides. The incorporation of fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of these polymers. The cyanophenyl group can also be utilized for cross-linking or post-polymerization modification.

Table 1: Crystallographic Data for the Related Compound N-(4-Cyanophenyl)-2,6-difluorobenzamide

| Parameter | Value |

| Molecular Formula | C₁₄H₈F₂N₂O |

| Molecular Weight | 258.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3377 (11) |

| b (Å) | 5.0793 (6) |

| c (Å) | 24.500 (3) |

| β (°) | 100.202 (3) |

| Volume (ų) | 1143.6 (2) |

| Z | 4 |

| Density (calculated) | 1.500 Mg m⁻³ |

Data obtained from the crystallographic study of N-(4-Cyanophenyl)-2,6-difluorobenzamide. nih.gov

Exploration in Organic Electronics or Optoelectronic Materials

The combination of electron-withdrawing (difluorophenyl, cyano) and electron-donating (amide) functionalities within this compound suggests its potential for use in organic electronic materials. Such "push-pull" systems are often investigated for their interesting photophysical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): Fluorination can be used to tune the emission color and improve the efficiency and stability of emitting materials.

Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms can influence the molecular packing and charge transport properties of organic semiconductors. nih.gov

The photophysical properties, such as absorption and emission spectra, and the electrochemical behavior of this compound would need to be investigated to fully assess its potential in these applications.

Design of Fluorinated Scaffolds for Chemical Probe Development

Fluorinated organic molecules are increasingly utilized in the development of chemical probes for biological research. The introduction of fluorine can enhance binding affinity, metabolic stability, and cell permeability of bioactive molecules. The this compound scaffold presents a promising starting point for the design of such probes.

The difluorobenzamide moiety can serve as a core structure that can be further functionalized to target specific biological macromolecules, such as enzymes or receptors. The cyano group can be used as a handle to attach reporter groups, such as fluorophores or affinity tags, enabling the visualization and detection of the probe's interactions with its biological target.

The development of fluorinated scaffolds is a key area in medicinal chemistry, and compounds like this compound could contribute to the generation of novel research tools for chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(4-Cyanophenyl)-3,4-difluorobenzamide with high purity?

- Methodology :

- Step 1 : Condensation of 3,4-difluorobenzoyl chloride with 4-cyanoaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts.